molecular formula C13H23N3O2S B12040461 6-(Decylsulfanyl)-1,2,4-triazine-3,5-diol

6-(Decylsulfanyl)-1,2,4-triazine-3,5-diol

Cat. No.: B12040461
M. Wt: 285.41 g/mol
InChI Key: SNTMRPVOZBOWHA-UHFFFAOYSA-N
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Description

6-(DECYLTHIO)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a decylthio group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(DECYLTHIO)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE typically involves the nucleophilic substitution of cyanuric chloride with decanethiol. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 6-(DECYLTHIO)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo further nucleophilic substitution reactions, where the decylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

6-(DECYLTHIO)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of other triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(DECYLTHIO)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE is primarily based on its ability to interact with biological molecules. The decylthio group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazine ring can also interact with nucleic acids, affecting cellular processes. These interactions make it a candidate for further investigation in drug development and other biological applications.

Comparison with Similar Compounds

    Hexamethylmelamine: Known for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.

    Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.

Uniqueness: 6-(DECYLTHIO)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE is unique due to the presence of the decylthio group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

6-decylsulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C13H23N3O2S/c1-2-3-4-5-6-7-8-9-10-19-12-11(17)14-13(18)16-15-12/h2-10H2,1H3,(H2,14,16,17,18)

InChI Key

SNTMRPVOZBOWHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NNC(=O)NC1=O

Origin of Product

United States

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